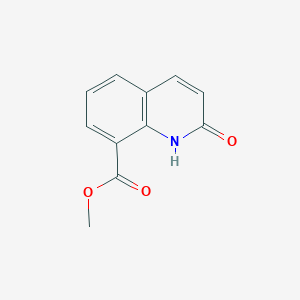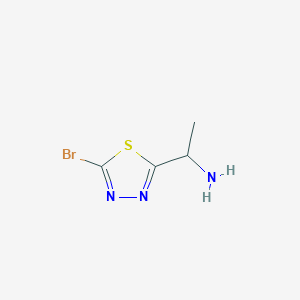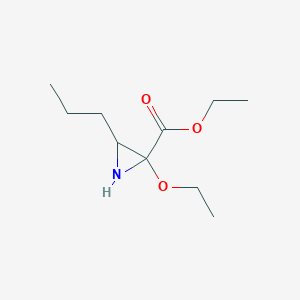
Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate is a synthetic organic compound belonging to the aziridine family Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate typically involves the reaction of ethyl 2-bromo-3-propylpropanoate with ethoxyamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethoxyamine displaces the bromine atom, forming the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as methanol or ethanol at room temperature.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products
Nucleophilic Ring-Opening: Substituted amines, ethers, and thioethers.
Oxidation: Oxaziridines and other oxidized derivatives.
Reduction: Primary or secondary amines.
科学的研究の応用
Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antiviral agents.
Organic Synthesis:
Material Science: It is explored for the development of novel polymers and materials with unique properties.
作用機序
The mechanism of action of Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of various derivatives. This reactivity is exploited in the synthesis of complex molecules and in medicinal chemistry for the development of therapeutic agents.
類似化合物との比較
Similar Compounds
- Ethyl 2-oxo-3-piperidinecarboxylate
- Aziridine-2-carboxylic acid derivatives
- Ethyl 2-oxo-3-piperidinecarboxylate
Uniqueness
Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other aziridine derivatives
特性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
ethyl 2-ethoxy-3-propylaziridine-2-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-4-7-8-10(11-8,14-6-3)9(12)13-5-2/h8,11H,4-7H2,1-3H3 |
InChIキー |
QGCIOPCMLRCOOL-UHFFFAOYSA-N |
正規SMILES |
CCCC1C(N1)(C(=O)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




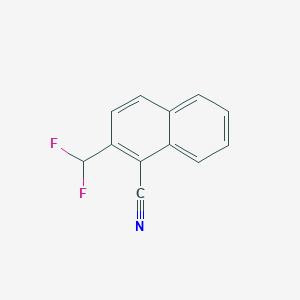

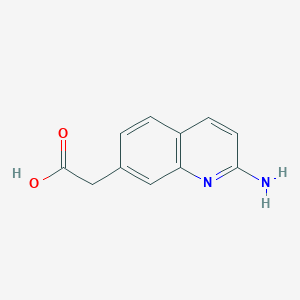

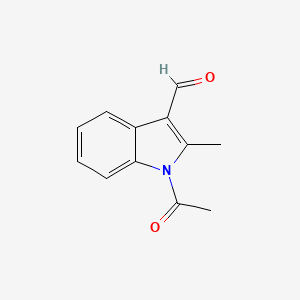
![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11896095.png)
